Methyl 6-chloro-4-methoxypicolinate

CAS No.: 204378-41-6

Cat. No.: VC3041188

Molecular Formula: C8H8ClNO3

Molecular Weight: 201.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 204378-41-6 |

|---|---|

| Molecular Formula | C8H8ClNO3 |

| Molecular Weight | 201.61 g/mol |

| IUPAC Name | methyl 6-chloro-4-methoxypyridine-2-carboxylate |

| Standard InChI | InChI=1S/C8H8ClNO3/c1-12-5-3-6(8(11)13-2)10-7(9)4-5/h3-4H,1-2H3 |

| Standard InChI Key | PCBQMUWCNOOYDT-UHFFFAOYSA-N |

| SMILES | COC1=CC(=NC(=C1)Cl)C(=O)OC |

| Canonical SMILES | COC1=CC(=NC(=C1)Cl)C(=O)OC |

Introduction

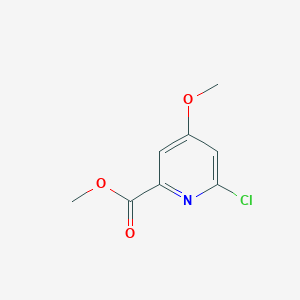

Chemical Identity and Structure

Basic Information

Methyl 6-chloro-4-methoxypicolinate is a picolinate derivative with a chloro substituent at position 6, a methoxy group at position 4, and a methyl carboxylate group at position 2 of the pyridine ring. The compound is classified as a substituted pyridine, which is a significant heterocyclic structure in organic chemistry. Its systematic IUPAC name is methyl 6-chloro-4-methoxypyridine-2-carboxylate . The compound is registered with CAS number 204378-41-6, which serves as its unique identifier in chemical databases and literature .

Structural Characteristics

The structural formula of methyl 6-chloro-4-methoxypicolinate consists of a pyridine ring with three functional groups. The positioning of these groups on the pyridine scaffold contributes to the compound's chemical behavior and potential reactivity. The presence of the electron-withdrawing chloro group at position 6 and the electron-donating methoxy group at position 4 creates an interesting electronic distribution across the molecule, which may contribute to its chemical and biological activities.

Table 1: Structural Identifiers of Methyl 6-chloro-4-methoxypicolinate

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈ClNO₃ |

| Molecular Weight | 201.61 g/mol |

| InChI | InChI=1S/C8H8ClNO3/c1-12-5-3-6(8(11)13-2)10-7(9)4-5/h3-4H,1-2H3 |

| InChIKey | PCBQMUWCNOOYDT-UHFFFAOYSA-N |

| SMILES | COC1=CC(=NC(=C1)Cl)C(=O)OC |

Physical and Chemical Properties

Chemical Properties

As a picolinate derivative, methyl 6-chloro-4-methoxypicolinate exhibits chemical properties typical of substituted pyridines. The pyridine nitrogen acts as a weak base, while the ester group can undergo typical carboxylic acid derivative reactions such as hydrolysis, transesterification, and reduction. The methoxy group at position 4 provides an electron-donating effect that influences the reactivity of the pyridine ring. The chloro substituent at position 6 can potentially undergo nucleophilic aromatic substitution reactions under appropriate conditions.

Table 2: Physical and Chemical Properties of Methyl 6-chloro-4-methoxypicolinate

| Property | Value | Source |

|---|---|---|

| Physical State | Solid (white powder) | |

| Molecular Weight | 201.61 g/mol | |

| Appearance | White powders | |

| Recommended Storage | Inert atmosphere, 2-8°C | |

| Purity (Commercial) | 95-98% |

Synthesis and Preparation Methods

Related Synthetic Procedures

The synthesis of related compounds may shed light on potential synthetic routes for methyl 6-chloro-4-methoxypicolinate. For instance, search result describes the synthesis of 6-chloro-4-methoxypicolinic acid with a 97.0% yield, which could be subsequently esterified to produce methyl 6-chloro-4-methoxypicolinate . The procedure involves specific reaction conditions and characterization data including IR and NMR spectral data that could be valuable for synthetic chemists attempting to prepare this compound.

According to the synthesis information of similar compounds: "Using 6-chloro-4-methoxypicolinic acid methyl ester [Compound (V-75)] (0.5 g, 2.48 mmol), the Compound (II-75) was synthesised according to the process of Synthesis Example 20 (3). White solid, yield: 0.45 g, percent yield: 97.0%, m.p.: 183-185°C" . This indicates that methyl 6-chloro-4-methoxypicolinate can serve as a precursor for further synthesis.

Comparative Analysis with Related Compounds

Structural Analogues

Methyl 6-chloro-4-methoxypicolinate belongs to a family of substituted picolinates with various applications. Comparing it with structural analogues can provide insights into structure-activity relationships and potential functional properties. For instance, methyl 6-chloro-3-methoxypicolinate is a closely related isomer that differs only in the position of the methoxy group.

Table 3: Comparison of Methyl 6-chloro-4-methoxypicolinate with Structural Analogues

| Compound | CAS Number | Molecular Formula | Molecular Weight | Primary Structural Difference |

|---|---|---|---|---|

| Methyl 6-chloro-4-methoxypicolinate | 204378-41-6 | C₈H₈ClNO₃ | 201.61 g/mol | Reference compound |

| Methyl 6-chloro-3-methoxypicolinate | 175965-90-9 | C₈H₈ClNO₃ | 201.61 g/mol | Methoxy at position 3 instead of 4 |

| Ethyl 6-chloro-4-(difluoromethyl)picolinate | 1805196-51-3 | C₉H₈ClF₂NO₂ | 235.61 g/mol | Ethyl ester instead of methyl; difluoromethyl instead of methoxy |

| Methyl 6-chloro-5-nitronicotinate | 59237-53-5 | C₇H₅ClN₂O₄ | 216.58 g/mol | Nitro group at position 5; nicotinate instead of picolinate |

Functional Group Effects

The positioning of functional groups on the pyridine ring significantly affects the chemical properties and potential applications of these compounds. For instance, moving the methoxy group from position 4 to position 3 (as in methyl 6-chloro-3-methoxypicolinate) alters the electronic distribution across the molecule, potentially affecting its reactivity patterns and binding capabilities in biological systems.

Applications and Uses

Research and Development

In research settings, methyl 6-chloro-4-methoxypicolinate serves as a building block or intermediate for the synthesis of more complex molecular structures. The presence of reactive functional groups (chloro, methoxy, and ester) allows for various chemical transformations and modifications, making it versatile in organic synthesis. Its use as a precursor in the synthesis of other compounds, such as 6-chloro-4-methoxypicolinic acid, has been documented in research literature .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume